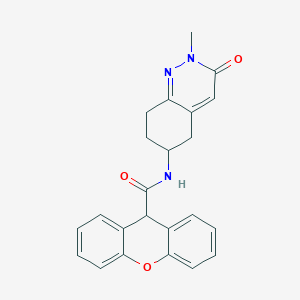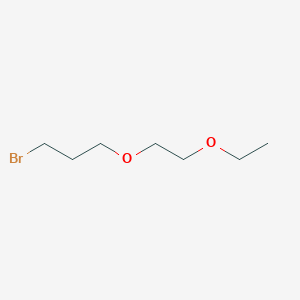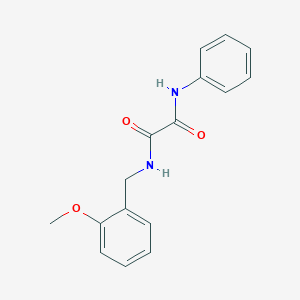
N-(2-methoxybenzyl)-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N’-phenylethanediamide is a chemical compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other compounds in the phenethylamine family, which are known for their ability to interact with serotonin receptors in the brain.
作用機序
Target of Action
N-(2-methoxybenzyl)-N’-phenylethanediamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are the primary targets of this compound . These receptors are widely distributed in the cerebral cortex and have been linked to various neuropsychiatric disorders .
Mode of Action
The compound acts as an agonist on the 5-HT 2A/2C receptors due to its high in vitro binding affinity for these receptors . As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects .
Pharmacokinetics
Some authors hypothesize that the substitution of the phenethylamine structure with a halogen increases the lipophilicity of these drugs, potentially enhancing their absorption at the blood-brain barrier .
Result of Action
The activation of 5-HT 2A/2C receptors by N-(2-methoxybenzyl)-N’-phenylethanediamide can lead to profound changes in perception and cognition, characteristic of hallucinogens . Repeated administration of the compound can lead to alterations in neurotransmission, affecting short-term memory, locomotor function, and anxiety .
生化学分析
Biochemical Properties
N-(2-methoxybenzyl)-N’-phenylethanediamide is known to interact with various enzymes, proteins, and other biomolecules. It exhibits high binding affinity for 5-HT2A/C serotonin receptors . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
The effects of N-(2-methoxybenzyl)-N’-phenylethanediamide on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to increase the release of dopamine, serotonin, acetylcholine, and glutamate in certain brain regions .
Molecular Mechanism
N-(2-methoxybenzyl)-N’-phenylethanediamide exerts its effects at the molecular level through various mechanisms. It binds to 5-HT2A/C serotonin receptors, leading to increased release of several neurotransmitters . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide change over time. It has been observed to induce hallucinogenic activity and impact short-term memory and locomotion
Dosage Effects in Animal Models
In animal models, the effects of N-(2-methoxybenzyl)-N’-phenylethanediamide vary with different dosages . At certain thresholds, it can induce hallucinogenic activity, while at high doses, it may have toxic or adverse effects .
Metabolic Pathways
N-(2-methoxybenzyl)-N’-phenylethanediamide is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, which are involved in its metabolism
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-N’-phenylethanediamide within cells and tissues are complex processes. It is known to easily cross the blood-brain barrier and accumulate in the brain tissue . The specific transporters or binding proteins it interacts with are yet to be identified.
Subcellular Localization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N’-phenylethanediamide typically involves the reaction of 2-methoxybenzyl chloride with phenylethanediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxybenzyl)-N’-phenylethanediamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: N-(2-methoxybenzyl)-N’-phenylethanediamide can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or thiols in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
N-(2-methoxybenzyl)-N’-phenylethanediamide is structurally similar to other compounds in the phenethylamine family, such as:
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
- 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe)
- 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)
These compounds share a common phenethylamine backbone and exhibit similar psychoactive properties due to their interaction with serotonin receptors. N-(2-methoxybenzyl)-N’-phenylethanediamide is unique in its specific substitution pattern, which may result in distinct pharmacological effects and potency.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-7-12(14)11-17-15(19)16(20)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWDQIVCJUHUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)
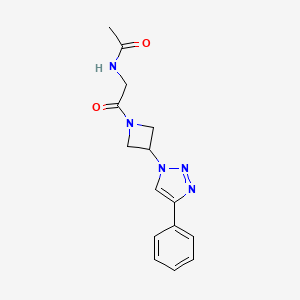
![[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2984433.png)
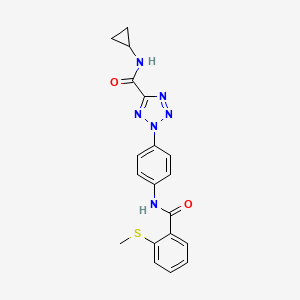
![2-[2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2984438.png)
![2-(Methylthio)-N-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)nicotinamide](/img/structure/B2984441.png)

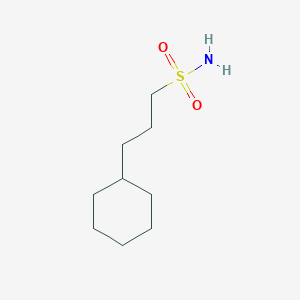
![N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2984444.png)
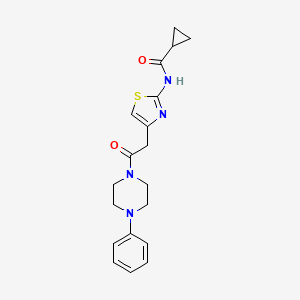
![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)
![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)
